

NVS-CECR2-1 cytotoxic activity across cancer cell lines

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Compound Focus: Nvs-cecr2-1

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Cytotoxic Activity Across Cancer Cell Lines

The table below summarizes the cytotoxic activity of **NVS-CECR2-1** from a key study that treated various human cancer cell lines with the inhibitor and determined cell viability after three days [1].

Cancer Type	Cell Line	CECR2 Expression Level	Reported Cytotoxic Activity	Key Findings
Colon	SW48	Moderate	Sub-micromolar IC ₅₀ [1]	Highly sensitive; induced apoptosis [1]
Colon	HCT116	Moderate	Dose-dependent kill [1]	~60% kill at ~4-5 μ M [1]
Colon	HT29	Low	Dose-dependent kill [1]	~50% kill at ~4-5 μ M [1]
Lung	H460	Low	Dose-dependent kill [1]	~70% kill at ~4-5 μ M [1]
Cervix	HeLa	Low	Dose-dependent kill [1]	~50% kill at ~4-5 μ M [1]

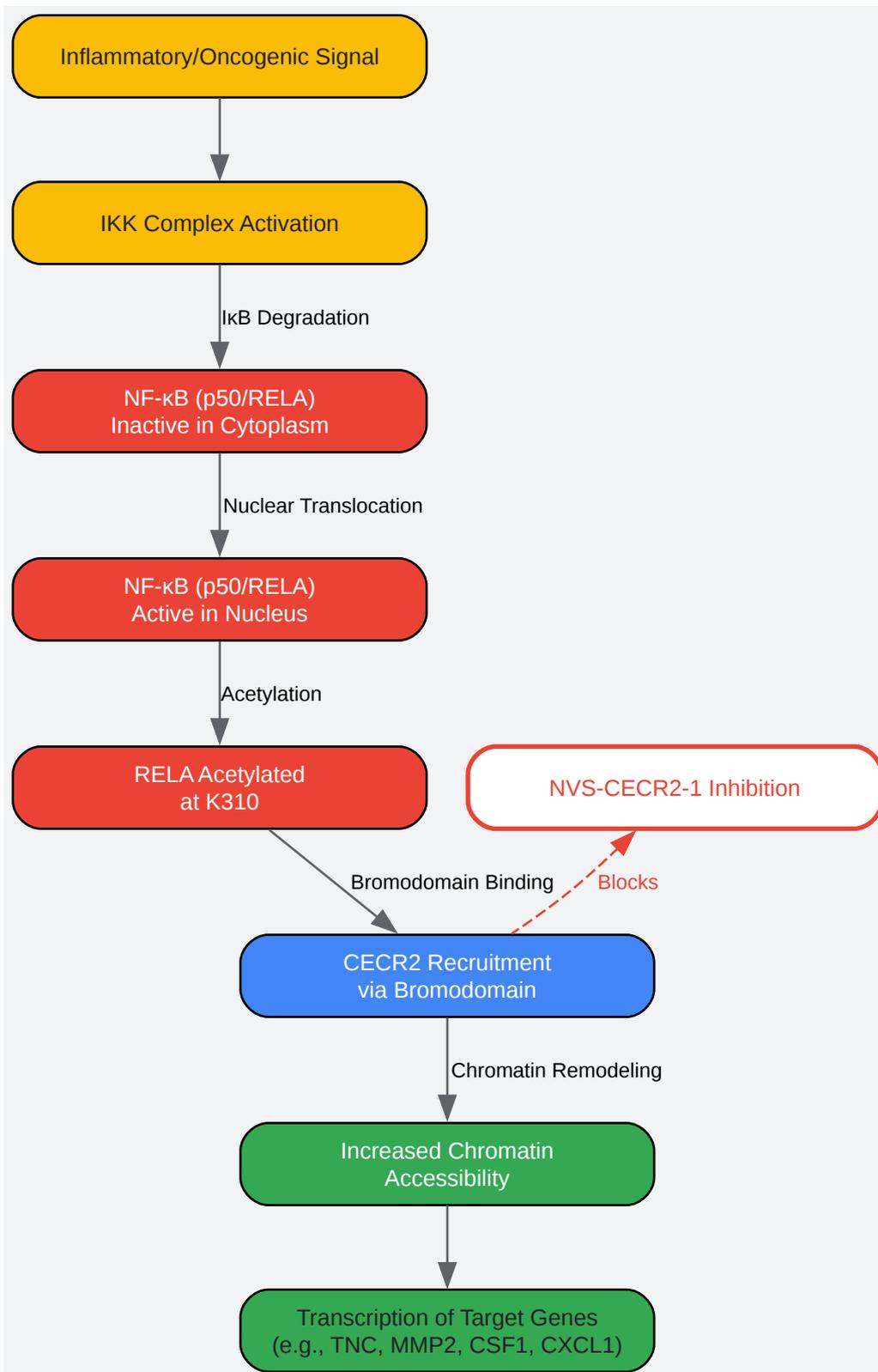
Cancer Type	Cell Line	CECR2 Expression Level	Reported Cytotoxic Activity	Key Findings
Bone	U2OS	Moderate	Dose-dependent kill [1]	~80% kill at ~4-5 μ M [1]
Uroepithelium	SV-HUC-1	Low	Dose-dependent kill [1]	~50% kill at ~4-5 μ M [1]
Kidney (Non-cancer, immortalized)	HEK 293 T	Moderate	Dose-dependent kill [1]	~70% kill at ~4-5 μ M [1]

Mechanism of Action and Signaling Pathways

NVS-CECR2-1 is a selective inhibitor of the bromodomain of **CECR2** (Cat Eye Syndrome Chromosome Region Candidate 2) [1]. CECR2 is a regulatory subunit of the CERF (CECR2-containing Remodeling Factor) complex, an ATP-dependent chromatin remodeling complex of the **ISWI family** [2] [3].

- **Primary Mechanism:** The bromodomain of CECR2 recognizes and binds to acetylated lysine residues on histones. **NVS-CECR2-1** inhibits this binding, displacing CECR2 from chromatin and disrupting its chromatin remodeling activity [1].
- **CECR2 in NF- κ B Signaling:** A pivotal study in breast cancer revealed that CECR2 is recruited by the transcription factor **RELA (p65)**, a subunit of NF- κ B. The CECR2 bromodomain binds to acetylated RELA (at lysine K310), and together they increase chromatin accessibility to activate pro-metastatic and immunosuppressive genes [4]. Inhibiting CECR2 with **NVS-CECR2-1** disrupts this pathway.

The following diagram illustrates this key mechanistic pathway and the point of inhibition by **NVS-CECR2-1**.



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Key Experimental Protocols

To evaluate the activity of **NVS-CECR2-1**, researchers use several standard assays. Here are the methodologies for key experiments cited in this guide:

- **Chromatin Fractionation (to assess target engagement)**
 - **Purpose:** To determine if **NVS-CECR2-1** inhibits the binding of CECR2 to chromatin within cells [1].
 - **Method:** Treated cells are lysed and fractionated into **chromatin-bound (insoluble)** and **chromatin-unbound (soluble)** components using centrifugation. The distribution of CECR2 protein between these fractions is then analyzed by immunoblotting. Successful inhibition by **NVS-CECR2-1** causes a shift of CECR2 from the chromatin-bound to the chromatin-unbound fraction [1].
- **Cell Viability/Cytotoxicity Assay (MTS)**
 - **Purpose:** To quantify the cytotoxic effect of **NVS-CECR2-1** on cancer cell lines [1].
 - **Method:** Cells are seeded in multi-well plates and treated with a range of **NVS-CECR2-1** concentrations. After a set incubation period (e.g., 72 hours), a tetrazolium compound (MTS) is added. Viable cells metabolize MTS into a colored formazan product, which is quantified by measuring absorbance. The data is used to generate dose-response curves and calculate half-maximal inhibitory concentration (IC₅₀) values [1].
- **dCypher Binding Assay (to measure direct binding)**
 - **Purpose:** A high-throughput method to precisely quantify the interaction between the CECR2 bromodomain and its acetylated ligands, and how inhibitors disrupt it [2].
 - **Method:** Purified, GST-tagged CECR2 bromodomain is incubated with biotinylated histone peptides or nucleosomes containing specific acetylated marks. Binding is detected using AlphaLISA technology with glutathione acceptor and streptavidin donor beads. Inhibitor potency is measured by the concentration required to disrupt this binding (EC₅₀) [2].

Interpretation of Research Data

- **CECR2 Expression and Sensitivity:** Cytotoxic activity does not strictly depend on high CECR2 expression levels [1]. This suggests **NVS-CECR2-1** may also work through **CECR2-independent mechanisms** or that even low CECR2 levels are functionally critical in some cancers [1].

- **Therapeutic Potential:** Evidence supports CECR2 as a promising target, particularly in disrupting the pro-metastatic NF- κ B pathway in breast cancer [4]. Its bromodomain is considered "highly druggable" [4].

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